molecular formula C14H7F6N3 B11093138 6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine

6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11093138
M. Wt: 331.22 g/mol
InChI Key: QZSKKNJAWCUOIL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that contains both a triazole and a pyridine ring. The presence of trifluoromethyl groups on both the triazole and phenyl rings imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling with the Pyridine Ring: The final step involves coupling the triazole derivative with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)-3-phenyl[1,2,4]triazolo[4,3-a]pyridine
  • 3-[4-(Trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine

Uniqueness

6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of trifluoromethyl groups on both the triazole and phenyl rings. This dual substitution enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H7F6N3

Molecular Weight

331.22 g/mol

IUPAC Name

6-(trifluoromethyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C14H7F6N3/c15-13(16,17)9-3-1-8(2-4-9)12-22-21-11-6-5-10(7-23(11)12)14(18,19)20/h1-7H

InChI Key

QZSKKNJAWCUOIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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